8-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione
CAS No.: 878430-77-4
Cat. No.: VC7289622
Molecular Formula: C21H24ClFN6O2
Molecular Weight: 446.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 878430-77-4 |
|---|---|
| Molecular Formula | C21H24ClFN6O2 |
| Molecular Weight | 446.91 |
| IUPAC Name | 8-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
| Standard InChI | InChI=1S/C21H24ClFN6O2/c1-13(2)11-29-17-18(26(3)21(31)25-19(17)30)24-20(29)28-9-7-27(8-10-28)12-14-15(22)5-4-6-16(14)23/h4-6H,1,7-12H2,2-3H3,(H,25,30,31) |
| Standard InChI Key | HILXDZKANPDLKI-UHFFFAOYSA-N |
| SMILES | CC(=C)CN1C2=C(N=C1N3CCN(CC3)CC4=C(C=CC=C4Cl)F)N(C(=O)NC2=O)C |
Introduction
3-Chloro-4-fluoro-N-(2-methyl-4-{ thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is a complex organic compound belonging to the sulfonamide class. It features a unique molecular structure that includes a thiazolo[5,4-b]pyridine core, a fluorine atom, and a sulfonamide group. The compound's molecular formula is C19H13ClFN3O2S2, with a molecular weight of approximately 433.9 g/mol.
Synthesis Overview
The synthesis of this compound typically involves multi-step organic reactions. Common methods include the use of reagents such as chloro and fluoro derivatives, which are carefully controlled under specific temperature and pH conditions to ensure high yields and purity of the final product. The synthesis process often requires precise control over reaction conditions to achieve optimal results.
Structural Features
The compound's structure is characterized by the presence of a thiazolo[5,4-b]pyridine ring system, which is linked to a phenyl ring bearing a sulfonamide group. The structural notation Cc1c(NS(=O)(=O)c2ccc(Cl)s2)cccc1-c1nc2cccnc2s1 reflects the arrangement of atoms within the molecule, highlighting both connectivity and functional groups present.
Biological Activity
This compound has been identified as a potent dual sphingosine-1-phosphate receptor 1 (S1P1) and receptor 5 (S1P5) agonist, with limited activity at S1P3 and no activity at S1P2/S1P4. This biological activity suggests potential applications in therapeutic areas where modulation of these receptors is beneficial.
Research Findings
Research on similar sulfonamide compounds highlights their importance in pharmaceutical applications. Sulfonamides are known for their diverse biological activities, including antibacterial and anti-inflammatory properties . The specific biological activity of 3-chloro-4-fluoro-N-(2-methyl-4-{ thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide makes it a candidate for further investigation in drug development.
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